molecular formula C6F10O B14462710 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- CAS No. 69818-05-9

1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-

Cat. No.: B14462710
CAS No.: 69818-05-9
M. Wt: 278.05 g/mol
InChI Key: GHDBATCSDZIYOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- typically involves the reaction of perfluorinated precursors under specific conditions. One common method involves the reaction of perfluorobutene with trifluoroethenyl ether in the presence of a catalyst . Industrial production methods may vary, but they generally involve similar reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- involves its interaction with molecular targets and pathways. Due to its perfluorinated nature, the compound is highly stable and resistant to metabolic degradation. It can interact with various biological molecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

69818-05-9

Molecular Formula

C6F10O

Molecular Weight

278.05 g/mol

IUPAC Name

1,1,2,3,3,4,4-heptafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene

InChI

InChI=1S/C6F10O/c7-1(2(8)9)5(13,14)6(15,16)17-4(12)3(10)11

InChI Key

GHDBATCSDZIYOS-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(C(C(OC(=C(F)F)F)(F)F)(F)F)F

Related CAS

101182-89-2

Origin of Product

United States

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